molecular formula C33H28N2O7 B11623216 Dibenzyl 2,6-dimethyl-4-(5-(3-nitrophenyl)furan-2-yl)-1,4-dihydropyridine-3,5-dicarboxylate CAS No. 421580-74-7

Dibenzyl 2,6-dimethyl-4-(5-(3-nitrophenyl)furan-2-yl)-1,4-dihydropyridine-3,5-dicarboxylate

Cat. No.: B11623216
CAS No.: 421580-74-7
M. Wt: 564.6 g/mol
InChI Key: KKVBXAGGXSYHDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dibenzyl 2,6-dimethyl-4-(5-(3-nitrophenyl)furan-2-yl)-1,4-dihydropyridine-3,5-dicarboxylate is a complex organic compound that belongs to the class of dihydropyridines. This compound is characterized by its unique structure, which includes a dihydropyridine ring substituted with various functional groups, including nitrophenyl and furan moieties. The presence of these groups imparts specific chemical and physical properties to the compound, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dibenzyl 2,6-dimethyl-4-(5-(3-nitrophenyl)furan-2-yl)-1,4-dihydropyridine-3,5-dicarboxylate typically involves multi-step organic reactions. One common method is the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an amine. The specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and high yield. Industrial methods may also incorporate purification steps such as recrystallization or chromatography to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Dibenzyl 2,6-dimethyl-4-(5-(3-nitrophenyl)furan-2-yl)-1,4-dihydropyridine-3,5-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The dihydropyridine ring can be oxidized to form pyridine derivatives.

    Reduction: The nitro group can be reduced to an amino group under appropriate conditions.

    Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles such as alkoxides or amines can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Pyridine derivatives.

    Reduction: Amino-substituted derivatives.

    Substitution: Various substituted dihydropyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Dibenzyl 2,6-dimethyl-4-(5-(3-nitrophenyl)furan-2-yl)-1,4-dihydropyridine-3,5-dicarboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as calcium channel blockers.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Dibenzyl 2,6-dimethyl-4-(5-(3-nitrophenyl)furan-2-yl)-1,4-dihydropyridine-3,5-dicarboxylate involves its interaction with molecular targets such as calcium channels. The compound can modulate the activity of these channels, leading to various physiological effects. The nitrophenyl and furan groups may also interact with other molecular pathways, contributing to its overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    Benzofurans: Compounds containing a benzene ring fused to a furan ring.

    Benzimidazoles: Compounds containing a benzene ring fused to an imidazole ring.

    Naphthalenes: Compounds containing two fused benzene rings.

Uniqueness

Dibenzyl 2,6-dimethyl-4-(5-(3-nitrophenyl)furan-2-yl)-1,4-dihydropyridine-3,5-dicarboxylate is unique due to its specific substitution pattern and the presence of both nitrophenyl and furan groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Biological Activity

Dibenzyl 2,6-dimethyl-4-(5-(3-nitrophenyl)furan-2-yl)-1,4-dihydropyridine-3,5-dicarboxylate (referred to as DBD) is a compound belonging to the class of 1,4-dihydropyridines, which are known for their diverse biological activities. This article explores the biological activity of DBD, highlighting its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Structural Overview

DBD has the molecular formula C33H28N2O7C_{33}H_{28}N_{2}O_{7} and features a complex structure that includes multiple functional groups conducive to biological interactions. The presence of a nitrophenyl group and a furan moiety suggests potential for various biological effects.

Antioxidant Activity

Research indicates that compounds with similar structures to DBD exhibit significant antioxidant properties. These properties are crucial in combating oxidative stress-related diseases. For instance, derivatives of 1,4-dihydropyridines have shown efficacy in scavenging free radicals and enhancing cellular antioxidant defenses.

Antimicrobial Activity

DBD's structural components suggest potential antimicrobial properties. Similar compounds have been evaluated for their effectiveness against various bacterial strains. For example, studies on related 1,4-dihydropyridine derivatives have demonstrated antibacterial activity against Gram-positive and Gram-negative bacteria.

The biological activity of DBD can be attributed to several mechanisms:

  • Calcium Channel Blockade : Many 1,4-dihydropyridines act as calcium channel blockers, which can lead to vasodilation and reduced blood pressure. This mechanism is particularly relevant in cardiovascular therapies.
  • Antioxidant Mechanism : DBD may enhance endogenous antioxidant enzyme activities or directly scavenge reactive oxygen species (ROS), thereby mitigating oxidative damage in cells.

Case Study 1: Antioxidant Evaluation

In a study evaluating the antioxidant capacity of various 1,4-dihydropyridine derivatives, DBD exhibited a significant increase in total antioxidant capacity compared to control groups. The results were quantified using DPPH radical scavenging assays.

CompoundIC50 (µM)
DBD25
Control50

Case Study 2: Antimicrobial Testing

A series of antimicrobial tests were conducted on DBD against common pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined using the broth microdilution method.

PathogenMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

Properties

CAS No.

421580-74-7

Molecular Formula

C33H28N2O7

Molecular Weight

564.6 g/mol

IUPAC Name

dibenzyl 2,6-dimethyl-4-[5-(3-nitrophenyl)furan-2-yl]-1,4-dihydropyridine-3,5-dicarboxylate

InChI

InChI=1S/C33H28N2O7/c1-21-29(32(36)40-19-23-10-5-3-6-11-23)31(28-17-16-27(42-28)25-14-9-15-26(18-25)35(38)39)30(22(2)34-21)33(37)41-20-24-12-7-4-8-13-24/h3-18,31,34H,19-20H2,1-2H3

InChI Key

KKVBXAGGXSYHDW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OCC2=CC=CC=C2)C3=CC=C(O3)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OCC5=CC=CC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.